4-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide
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Overview
Description
“4-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide” is a chemical compound . It’s often used for pharmaceutical testing .
Molecular Structure Analysis
The specific molecular structure of this compound is not provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the search results .Scientific Research Applications
Anticancer Activity
Compounds with similar structural features have been synthesized and evaluated for their anticancer properties. For instance, derivatives of 1,4‐Naphthoquinone containing a phenylaminosulfanyl moiety have shown potent cytotoxic activity against human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF‐7 (breast cancer). These compounds induced apoptosis and arrested the cell cycle at the G1 phase, demonstrating potential as anticancer agents (Ravichandiran et al., 2019).
Antimicrobial Activity
Research on similar sulfonamide compounds has indicated antimicrobial potential. For example, novel chalcone derivatives have been studied for their antimicrobial activity against various bacterial species, including Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi, showcasing the versatility of such compounds in addressing bacterial infections (Patel et al., 2011).
Synthesis and Characterization of Novel Compounds
The synthesis of novel compounds with diverse biological activities is a significant area of research. Compounds incorporating the sulfonamide group have been synthesized and characterized, with studies focusing on their potential as inhibitors of carbonic anhydrase isoenzymes. These endeavors contribute to the development of new therapeutic agents with targeted biological activities (Supuran et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-[3-cyano-4-(4-methylphenyl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3S/c1-14-2-9-19(10-3-14)28(26,27)20-11-8-18(12-16(20)13-23)24-21(25)15-4-6-17(22)7-5-15/h2-12H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUHTHDUBHUKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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